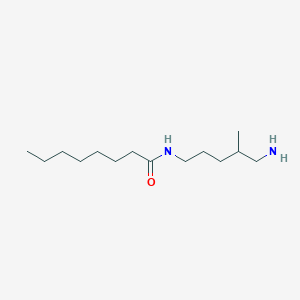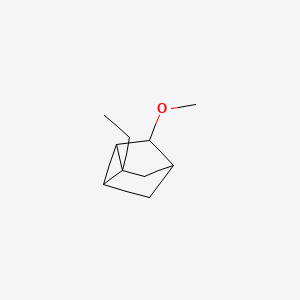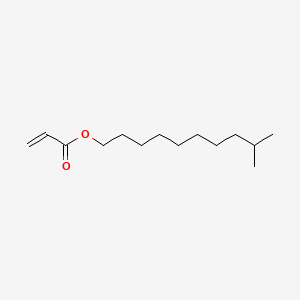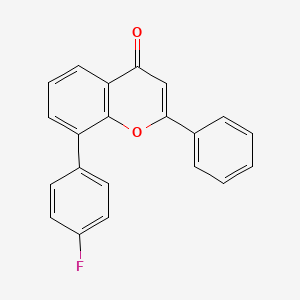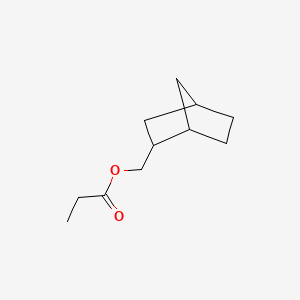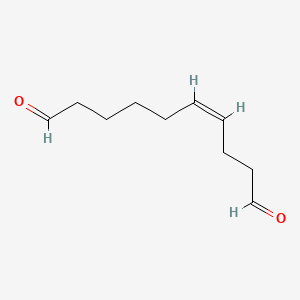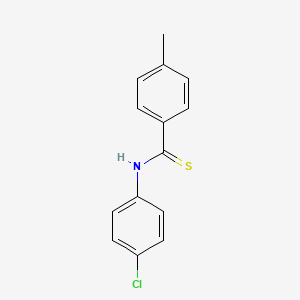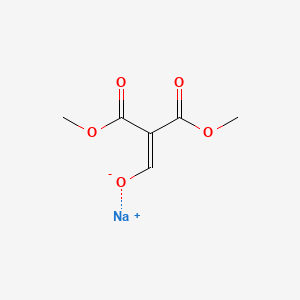
Sodium dimethyl (oxidomethylene)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium dimethyl (oxidomethylene)malonate is a chemical compound with the molecular formula C6H7NaO5. It is a sodium salt derivative of dimethyl malonate, characterized by the presence of an oxidomethylene group. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium dimethyl (oxidomethylene)malonate typically involves the esterification of cyanoacetic acid with methanol in the presence of a sulfuric acid catalyst, resulting in the formation of dimethyl malonate. This intermediate is then treated with sodium methoxide to yield the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium dimethyl (oxidomethylene)malonate undergoes various chemical reactions, including:
Hydrolysis: Acidic hydrolysis of the ester groups leads to the formation of carboxylic acids.
Decarboxylation: Upon heating, the compound undergoes decarboxylation to yield enols, which tautomerize to carboxylic acids.
Common Reagents and Conditions:
Bases: Sodium ethoxide, sodium methoxide
Acids: Hydrochloric acid, sulfuric acid
Solvents: Ethanol, methanol
Major Products:
Alkylated Malonates: Formed through alkylation reactions
Carboxylic Acids: Resulting from hydrolysis and decarboxylation
Wissenschaftliche Forschungsanwendungen
Sodium dimethyl (oxidomethylene)malonate finds applications in various scientific research fields:
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition studies.
Industry: Utilized in the production of polymers, coatings, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium dimethyl (oxidomethylene)malonate involves its conversion to reactive intermediates, such as enolates, which participate in nucleophilic substitution reactions. The compound’s reactivity is primarily due to the presence of the oxidomethylene group, which enhances its nucleophilicity and facilitates various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Diethyl Malonate: Another ester of malonic acid, commonly used in similar synthetic applications.
Dimethyl Malonate: The parent compound, lacking the sodium and oxidomethylene groups.
Ethyl Acetoacetate: A related compound used in acetoacetic ester synthesis.
Uniqueness: Sodium dimethyl (oxidomethylene)malonate is unique due to its enhanced reactivity and versatility in organic synthesis. The presence of the sodium ion and oxidomethylene group distinguishes it from other malonate esters, providing unique reactivity patterns and applications .
Eigenschaften
CAS-Nummer |
25064-07-7 |
|---|---|
Molekularformel |
C6H7NaO5 |
Molekulargewicht |
182.11 g/mol |
IUPAC-Name |
sodium;3-methoxy-2-methoxycarbonyl-3-oxoprop-1-en-1-olate |
InChI |
InChI=1S/C6H8O5.Na/c1-10-5(8)4(3-7)6(9)11-2;/h3,7H,1-2H3;/q;+1/p-1 |
InChI-Schlüssel |
GTSNNLKEYYAUGF-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)C(=C[O-])C(=O)OC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine](/img/structure/B12643497.png)
